Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-
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Overview
Description
Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- is a complex heterocyclic compound that belongs to the class of indolocarbazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate indole and carbazole precursors under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can significantly change the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits significant biological activity, making it a candidate for drug discovery and development, particularly in cancer research.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which are enzymes that play crucial roles in cell signaling and regulation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolocarbazoles such as staurosporine, lestaurtinib, and edotecarin. These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness
What sets pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- apart is its specific substitution pattern and the presence of the dimethylamino butyl group.
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
10-[4-(dimethylamino)butyl]-1H-pyrrolo[2,3-a]carbazole-3-carbaldehyde |
InChI |
InChI=1S/C21H23N3O/c1-23(2)11-5-6-12-24-19-8-4-3-7-17(19)18-10-9-16-15(14-25)13-22-20(16)21(18)24/h3-4,7-10,13-14,22H,5-6,11-12H2,1-2H3 |
InChI Key |
VGZNWCWWERCEPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCN1C2=CC=CC=C2C3=C1C4=C(C=C3)C(=CN4)C=O |
Origin of Product |
United States |
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